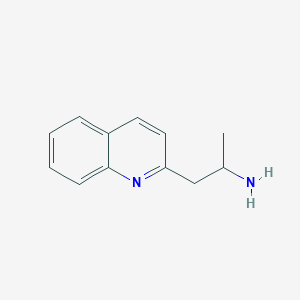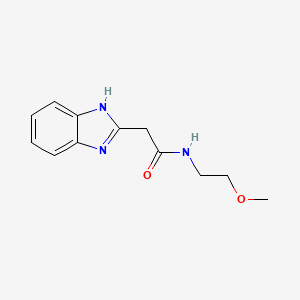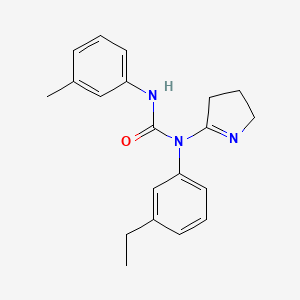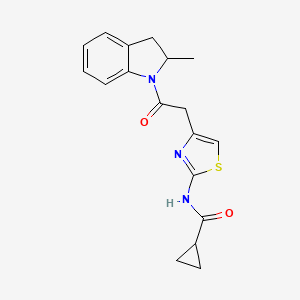
N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound that features a unique combination of indole, thiazole, and cyclopropane moieties
作用机制
Target of Action
It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for the development of new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . For instance, some indole derivatives have been found to inhibit enzymes, while others may act as agonists or antagonists at certain receptors .
Biochemical Pathways
Indole derivatives are known to impact a wide range of biochemical pathways due to their ability to interact with multiple targets . These can include pathways related to inflammation, viral replication, cancer progression, and more .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the indole derivative, followed by the introduction of the thiazole ring, and finally, the cyclopropane carboxamide group is added. Common reagents used in these steps include various halogenating agents, base catalysts, and coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide can undergo several types of chemical reactions, including:
Oxidation: The indole and thiazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the core structure.
Substitution: Various substituents can be introduced to the indole or thiazole rings through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl groups.
科学研究应用
N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
相似化合物的比较
Similar Compounds
- N-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide
- (2-Methylindolin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone
- 2-(2-Methylindolin-1-yl)-5-nitropyrimidin-4-amine
Uniqueness
N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is unique due to its combination of indole, thiazole, and cyclopropane moieties, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
属性
IUPAC Name |
N-[4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-11-8-13-4-2-3-5-15(13)21(11)16(22)9-14-10-24-18(19-14)20-17(23)12-6-7-12/h2-5,10-12H,6-9H2,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFXXKKFQJPLKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CC3=CSC(=N3)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

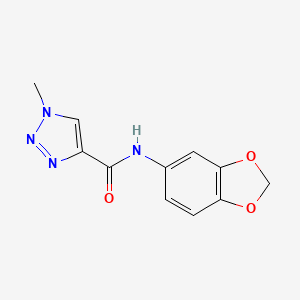
![3-methyl-2-oxo-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2876350.png)
![2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2876351.png)
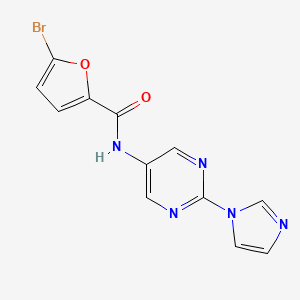
![3-(Bromomethyl)-3-methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B2876354.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide](/img/structure/B2876355.png)
![2-(4-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B2876357.png)
![1-(4-(Benzo[d]oxazol-2-yl)piperidin-1-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone](/img/structure/B2876358.png)
![5-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methylpyrazole](/img/structure/B2876359.png)
![9-cyclohexyl-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2876360.png)
